1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride is a chemical compound known for its unique structure and properties It features a benzo[d][1,3]dioxole ring, which is a common motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride typically involves the reaction of benzo[d][1,3]dioxole with diethylamine and a suitable alkylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one: Shares the benzo[d][1,3]dioxole ring but differs in the alkyl chain length.
5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one: Contains a piperidine ring instead of a diethylamino group.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one, monohydrochloride is unique due to its specific combination of the benzo[d][1,3]dioxole ring and the diethylamino group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H20ClNO3 |
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Molecular Weight |
285.76 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(diethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-15(5-2)10(3)14(16)11-6-7-12-13(8-11)18-9-17-12;/h6-8,10H,4-5,9H2,1-3H3;1H |
InChI Key |
QQZLDTFMAHLJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
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